An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluorobenzenesulfonyl Chloride
An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluorobenzenesulfonyl Chloride
This guide provides a detailed overview of the physical and chemical properties of trifluorobenzenesulfonyl chloride, with a focus on the 2,3,6-isomer. Given the limited availability of specific experimental data for the 2,3,6-isomer in public literature, this document synthesizes information on closely related isomers to provide a robust predictive profile. This approach is grounded in the understanding that the physicochemical properties of these isomers will be comparable, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Significance
Trifluorobenzenesulfonyl chlorides are a class of organosulfur compounds that serve as important reagents in organic synthesis. Their utility stems from the presence of the sulfonyl chloride functional group, which is highly reactive towards nucleophiles, and the fluorine-substituted benzene ring, which imparts unique electronic properties and can be a key pharmacophore in medicinal chemistry. These compounds are often employed in the formation of sulfonamides, sulfonates, and other sulfur-containing molecules, many of which exhibit significant biological activity. Understanding the physical properties of a specific isomer like 2,3,6-trifluorobenzenesulfonyl chloride is paramount for its safe handling, storage, and effective use in synthetic protocols.
Chemical Identity
While specific experimental data for the 2,3,6-isomer is not widely published, we can define its fundamental chemical identity. The properties of related isomers, such as 2,4,6- and 2,3,4-trifluorobenzenesulfonyl chloride, are well-documented and provide a reliable basis for predicting the behavior of the 2,3,6-isomer.
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InChI Key (for 2,3,6-isomer): IFFKHMGJJCDTJL-UHFFFAOYSA-N[1]
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Canonical SMILES (for 2,3,6-isomer): C1=C(C(=C(C=C1F)S(=O)(=O)Cl)F)F
Physicochemical Properties: A Comparative Analysis
The physical state, boiling and melting points, and density are critical parameters for designing experimental setups, including reaction and purification conditions. The following table summarizes the known physical properties of closely related trifluorobenzenesulfonyl chloride isomers. It is anticipated that the properties of the 2,3,6-isomer will fall within a similar range.
| Property | 2,4,6-Trifluorobenzenesulfonyl chloride | 2,3,4-Trifluorobenzenesulfonyl chloride | Predicted for 2,3,6-Trifluorobenzenesulfonyl chloride |
| CAS Number | 220239-64-5[2][4][5] | 175278-08-7 | Not readily available |
| Physical Form | Liquid | Liquid | Likely a liquid or low-melting solid |
| Boiling Point | 222.1±35.0 °C (Predicted)[5] | 234-236 °C (lit.) | Expected in the range of 220-240 °C |
| Density | 1.637 g/mL at 25 °C[5] | 1.640 g/mL at 25 °C (lit.) | Expected to be approximately 1.6 g/mL |
| Refractive Index | n20/D 1.508[5] | n20/D 1.5040 (lit.) | Expected to be around 1.5 |
Reactivity, Stability, and Handling
Reactivity Profile: As with all sulfonyl chlorides, 2,3,6-trifluorobenzenesulfonyl chloride is expected to be highly reactive towards nucleophiles. The primary point of reactivity is the sulfur atom, which is highly electrophilic.
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Moisture Sensitivity: This class of compounds is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid upon contact with water, releasing hydrochloric acid as a byproduct.[5] This reaction is often vigorous. Therefore, all handling and reactions should be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.
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Reactivity with Nucleophiles: It will react readily with amines to form sulfonamides, with alcohols to form sulfonate esters, and with other nucleophiles.
Stability and Storage: For long-term stability, 2,3,6-trifluorobenzenesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere.[5] Recommended storage is in a cool, dry, and well-ventilated area, away from water and other incompatible materials such as strong bases and oxidizing agents.
Safety and Handling: Based on the data for related isomers, 2,3,6-trifluorobenzenesulfonyl chloride should be considered a corrosive substance.
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GHS Classification: It is expected to be classified as Skin Corrosion/Irritation Category 1B, causing severe skin burns and eye damage.[4]
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Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][6]
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Precautionary Statements: P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.[4][6]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[6][7]
Experimental Protocol: Determination of Melting Point
The determination of a sharp melting point is a crucial indicator of purity for a solid compound. The following protocol outlines the capillary method for determining the melting point.
Objective: To determine the melting point range of a solid sample of a trifluorobenzenesulfonyl chloride isomer.
Materials:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Sample of the trifluorobenzenesulfonyl chloride
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Spatula
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Mortar and pestle (if the sample is not a fine powder)
Procedure:
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Sample Preparation:
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Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.
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If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer in the capillary tube.
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Loading the Capillary Tube:
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Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
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Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Alternatively, drop the tube through a long glass tube onto a hard surface.
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The packed sample should be approximately 2-3 mm in height.
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Melting Point Determination:
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Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
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When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.
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Observe the sample closely through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).
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Data Recording and Interpretation:
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The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.
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A pure compound will typically have a sharp melting range of 1-2 °C. A broader melting range may indicate the presence of impurities.
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Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of a melting point using the capillary method.
Caption: Workflow for Melting Point Determination by Capillary Method.
References
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Cas 51527-73-2,2,4,6-TRICHLOROBENZENESULFONYL CHLORIDE | lookchem. (n.d.). Retrieved from [Link]
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2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem. (n.d.). Retrieved from [Link]
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents. (n.d.).
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2,4,6-Trifluorobenzenesulfonyl chloride | C6H2ClF3O2S | CID 2776983 - PubChem. (n.d.). Retrieved from [Link]
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Benzenesulfonyl chloride, 2,4,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem. (n.d.). Retrieved from [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
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Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. (2025-08-06). Retrieved from [Link]
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3,4,5-Trifluorobenzenesulfonyl chloride | C6H2ClF3O2S | CID 2778858 - PubChem. (n.d.). Retrieved from [Link]
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